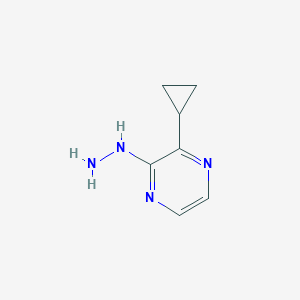

2-Cyclopropyl-3-hydrazinylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopropylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-11-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNBUOHRDUYEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl 3 Hydrazinylpyrazine and Analogous Compounds

Synthetic Routes to Hydrazinopyrazine Cores

The formation of the hydrazinopyrazine core is a critical step in the synthesis of the target compound. Several methods have been developed, primarily involving the reaction of halogenated pyrazines with hydrazine (B178648) or the use of pyrazinoic acid derivatives.

Synthesis of 2-Chloro-3-hydrazinylpyrazine (B1583919) as a Precursor

A common and direct route to the hydrazinopyrazine core involves the use of 2-chloro-3-hydrazinylpyrazine as a key intermediate. The synthesis of this precursor can be achieved through a multi-step sequence. One documented method begins with the preparation of 2,3(1H,4H)-pyrazinedione, which is then chlorinated. prepchem.com The resulting dichloropyrazine undergoes a reaction with hydrazine to yield 2-chloro-3-hydrazinylpyrazine. prepchem.com This intermediate is a versatile building block for further derivatization.

Hydrazine Hydrate (B1144303) Displacement Reactions on Halogenated Pyrazines

A widely employed method for generating hydrazinopyrazine structures is the nucleophilic displacement of a halogen atom on a pyrazine (B50134) ring with hydrazine hydrate. This reaction is a classic example of nucleophilic aromatic substitution. For instance, 2,3-dichloropyridine (B146566) can be reacted with hydrazine hydrate in a solvent like ethanol (B145695) or N,N-dimethylformamide under reflux conditions to produce 3-chloro-2-hydrazinopyridine. nih.govgoogle.comgoogle.com This principle is directly applicable to pyrazine systems. The reaction of 2,3-dichloropyrazine (B116531) with hydrazine hydrate would be expected to yield 2-chloro-3-hydrazinylpyrazine. The reaction conditions, such as solvent and temperature, can be optimized to control the reaction rate and selectivity.

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | Reflux | 3-Chloro-2-hydrazinopyridine | nih.gov |

| 2,3-Dichloropyridine | Hydrazine Hydrate | N,N-Dimethylformamide | Reflux | 3-Chloro-2-hydrazinopyridine | google.comgoogle.com |

This table presents analogous reactions on pyridine (B92270) systems, which are informative for the synthesis of pyrazine derivatives.

Preparation of Pyrazinoic Acid Hydrazide Intermediates

An alternative pathway to the hydrazinopyrazine core involves the use of pyrazinoic acid hydrazide. This intermediate can be synthesized from pyrazinamide (B1679903) or pyrazine-2-carboxylic acid. A typical procedure involves the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification to ethyl pyrazinoate. researchgate.netmanipal.eduminia.edu.eg The resulting ester is then reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide. researchgate.netmanipal.eduminia.edu.egresearchgate.net This hydrazide can then be further modified. While this route does not directly yield 2-cyclopropyl-3-hydrazinylpyrazine, the pyrazinoic acid hydrazide serves as a versatile intermediate for creating a variety of substituted pyrazine compounds. nih.gov

Introduction and Integration of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group is a key step in the synthesis of the final compound. This can be achieved through various cyclopropanation reactions, which are well-established in organic chemistry.

General Cyclopropanation Methodologies Relevant to Heterocyclic Systems

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org These reactions are crucial in modern chemistry due to the presence of the cyclopropane motif in many biologically active compounds. wikipedia.org For heterocyclic systems like pyrazine, several methods can be considered. One common approach involves the reaction of an alkene with a carbene or carbene-like species. The Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple, is a classic example of a stereospecific cyclopropanation. acs.org Another method involves the use of diazo compounds, which can decompose to form carbenes that then react with alkenes. wikipedia.org Metal-catalyzed cyclopropanations, often employing rhodium or copper catalysts with diazo compounds, are also highly effective. wikipedia.org In the context of synthesizing 2-cyclopropyl-3-hydrazinylpyrazine, a plausible route would involve a cross-coupling reaction, such as a Suzuki coupling, between a halogenated pyrazine derivative and a cyclopropylboronic acid derivative.

Stereoselective Cyclopropane Ring Formation in Complex Molecules

Achieving the desired stereochemistry during cyclopropanation is often a critical challenge, especially in the synthesis of complex molecules. acs.org Stereoselective cyclopropanation reactions can be broadly categorized into diastereoselective and enantioselective methods. acs.org Diastereoselectivity is often controlled by the steric and electronic properties of the starting alkene. For example, the cyclopropanation of a cyclic olefin typically occurs on the less sterically hindered face of the molecule. acs.org

Enantioselective cyclopropanation can be achieved using chiral catalysts or chiral auxiliaries. The development of chiral ligands for transition metal catalysts has enabled highly enantioselective cyclopropanations of a wide range of olefins. nih.gov Furthermore, dearomative cyclopropanation reactions of N-heteroarenes using chiral sulfur ylides have been shown to produce optically enriched cyclopropane-fused heterocycles with high stereoselectivity. nih.govelsevierpure.com These advanced methods provide powerful tools for the synthesis of complex, stereochemically defined molecules containing cyclopropane rings.

Strategies for Cyclopropyl Group Attachment to Pyrazine Scaffolds

The introduction of a cyclopropyl group onto a pyrazine ring is a critical step in the synthesis of the target molecule and its analogs. One common method involves the use of cyclopropylamine (B47189) as a reagent. In this approach, a suitable pyrazine derivative is reacted with cyclopropylamine to install the cyclopropyl moiety. Another strategy utilizes a Grignard reaction, where a pyrazine carboxamide precursor is treated with a cyclopropyl magnesium halide to form a cyclopropyl-substituted intermediate. Chemoenzymatic strategies have also been developed for the creation of diverse cyclopropane-based scaffolds, which can then be further elaborated to include the pyrazine core. nih.gov These methods often provide high stereoselectivity. nih.gov

Convergent and Divergent Synthetic Strategies for the Compound

Both convergent and divergent synthetic strategies can be employed for the preparation of 2-cyclopropyl-3-hydrazinylpyrazine, allowing for flexibility in accessing the target compound and its derivatives.

Sequential Construction of Pyrazine and Hydrazine-Cyclopropyl Moieties

A sequential approach involves the initial formation of the pyrazine ring followed by the introduction of the cyclopropyl and hydrazinyl groups. One reported method begins with a pyrazine derivative, which is first reacted with cyclopropylamine to attach the cyclopropyl group. The subsequent treatment of this intermediate with hydrazine hydrate facilitates a nucleophilic substitution to install the hydrazinyl group at the 3-position. This stepwise construction allows for controlled introduction of the desired functionalities.

Derivatization from Pre-formed Pyrazine Carbohydrazide Systems

An alternative strategy involves the derivatization of a pre-formed pyrazine carbohydrazide. In this approach, pyrazinamide is first hydrolyzed and then esterified to produce ethyl-pyrazinoate. researchgate.net This ester is subsequently reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide. researchgate.net This key intermediate can then be condensed with various substituted aromatic aldehydes to generate a library of pyrazine-2-carbohydrazide (B1222964) derivatives. researchgate.net While this specific example leads to different final products, the pyrazinoic acid hydrazide intermediate represents a valuable scaffold that could potentially be modified to yield 2-cyclopropyl-3-hydrazinylpyrazine.

Advanced Synthetic Approaches

Modern synthetic methods offer efficient and environmentally benign routes to pyrazine-containing compounds.

Metal-Catalyzed Dehydrogenative Coupling for Pyrazine Synthesis

Metal-catalyzed dehydrogenative coupling has emerged as a powerful tool for the synthesis of pyrazine derivatives. acs.orgtuwien.at This method can involve the self-coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese, producing symmetrically substituted pyrazines with water and hydrogen gas as the only byproducts. acs.org Another approach involves the copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines to form azopyrrole derivatives, demonstrating the utility of this strategy in constructing N-N bonds and functionalized heterocyclic systems. nih.gov These atom-economical and sustainable methods provide direct access to the pyrazine core. acs.org

Microwave-Assisted Synthetic Methods for Heterocyclic Compounds

Microwave-assisted synthesis has become a widely adopted technique in heterocyclic chemistry due to its significant advantages over conventional heating methods. thieme-connect.comnumberanalytics.com This technology offers rapid reaction times, increased yields, and often milder reaction conditions. ijpsjournal.comsphinxsai.com The use of microwave irradiation can facilitate various types of reactions, including cyclizations, condensations, and cycloadditions, which are crucial for the formation of heterocyclic rings like pyrazine. numberanalytics.comsphinxsai.com For instance, microwave-assisted methods have been successfully employed for the synthesis of various heterocycles, including imidazoles, pyridines, and pyrimidines. numberanalytics.com This approach is also amenable to solvent-free conditions, further enhancing its green chemistry profile. ijpsjournal.comacs.org

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine moiety (-NHNH2) is a potent nucleophile and a versatile functional group capable of participating in a variety of chemical reactions.

Cyclization Reactions to Form Fused Heterocyclic Rings

One of the most significant applications of 2-cyclopropyl-3-hydrazinylpyrazine in synthetic chemistry is its use as a precursor for the construction of fused heterocyclic ring systems. These reactions leverage the nucleophilicity of the hydrazine group to form new rings, leading to compounds with potential biological activity.

Triazolopyrazines: The reaction of 2-cyclopropyl-3-hydrazinylpyrazine with reagents containing a one-carbon electrophilic center can lead to the formation of triazolopyrazine derivatives. For instance, treatment with orthoesters or carboxylic acid derivatives under appropriate conditions can facilitate the cyclization to form a triazole ring fused to the pyrazine (B50134) core. This transformation is a common strategy in the synthesis of nitrogen-rich heterocyclic compounds.

Pyrazolo[3,4-b]pyridines: The hydrazine group can also participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct a pyrazole (B372694) ring. researchgate.net This type of reaction, often a variation of the Knorr pyrazole synthesis, involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[3,4-b]pyridine system. researchgate.netnih.gov The specific reaction conditions and the nature of the diketone can influence the regioselectivity of the cyclization. The synthesis of pyrazolo[4,3-b]pyridines can be achieved from 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.gov

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of the hydrazine group with aldehydes and ketones is a fundamental transformation that results in the formation of hydrazones. wikipedia.orgnumberanalytics.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com

The general mechanism for hydrazone formation proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazine attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, creating a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. libretexts.org

The resulting hydrazones derived from 2-cyclopropyl-3-hydrazinylpyrazine are often stable, crystalline solids and can serve as important intermediates for further synthetic transformations, such as the Wolff-Kishner reduction or in the synthesis of other heterocyclic compounds. libretexts.orgorganic-chemistry.org The rate of hydrazone formation can be influenced by electronic effects, with electron-deficient carbonyl compounds generally reacting faster. nih.gov

Proton Transfer Processes and Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (the -NH- group of the hydrazine) and acceptor sites (the nitrogen atoms of the pyrazine ring) in 2-cyclopropyl-3-hydrazinylpyrazine allows for the possibility of intramolecular hydrogen bonding. This non-covalent interaction can influence the molecule's conformation and its photophysical properties.

Intramolecular hydrogen bonds are known to play a crucial role in facilitating excited-state intramolecular proton transfer (ESIPT) processes. scienceopen.comnih.gov Upon photoexcitation, a proton can be rapidly transferred from the donor to the acceptor, leading to the formation of a transient tautomeric species with distinct electronic and geometric features. nih.gov This process can result in unique fluorescence properties, such as dual emission. While the specific photophysical behavior of 2-cyclopropyl-3-hydrazinylpyrazine has not been extensively detailed, the structural motifs present suggest that such proton transfer processes could be a feature of its excited-state dynamics. The formation of a quasi-aromatic chelating ring through intramolecular hydrogen bonding can significantly impact the molecule's stability and reactivity. scienceopen.com

Ligand Substitution Kinetics in Coordination Chemistry

The nitrogen atoms of both the pyrazine ring and the hydrazine group in 2-cyclopropyl-3-hydrazinylpyrazine possess lone pairs of electrons, making the molecule a potential ligand for coordination with transition metal ions. The study of ligand substitution kinetics would provide insight into the rates and mechanisms by which this molecule can displace other ligands in a metal complex.

Reactivity of the Pyrazine Ring System

The pyrazine ring in 2-cyclopropyl-3-hydrazinylpyrazine is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity, particularly in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution on Pyrazine Halides

The synthesis of 2-cyclopropyl-3-hydrazinylpyrazine itself likely proceeds via a nucleophilic aromatic substitution (SNA_r) reaction. A common synthetic route would involve the reaction of a 2-halo-3-cyclopropylpyrazine (e.g., 2-chloro-3-cyclopropylpyrazine) with hydrazine hydrate (B1144303).

In this reaction, the electron-deficient pyrazine ring is susceptible to attack by the nucleophilic hydrazine. The reaction mechanism typically involves two steps:

Addition of the Nucleophile: The hydrazine molecule attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate. The aromaticity of the pyrazine ring is temporarily disrupted in this step. youtube.com

Elimination of the Leaving Group: The halide ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product.

The rate of SNA_r reactions on pyrazine rings is significantly influenced by the nature of the halogen (F > Cl > Br > I is a common reactivity order) and the presence of activating groups on the ring. nih.gov The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates this type of substitution, making it a more facile process compared to similar reactions on electron-rich aromatic systems. nih.govbaranlab.org

Cross-Coupling Reactions for Further Functionalization

The pyrazine nucleus, particularly when substituted, is a viable substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While the hydrazinyl group itself is not typically a direct participant as a coupling partner, its electronic influence and potential to be a directing group or a precursor to other functionalities (like halogens via Sandmeyer-type reactions) makes cross-coupling a relevant transformation.

Notably, Suzuki-Miyaura cross-coupling reactions are widely employed for the functionalization of halogenated pyrazines. rsc.org For a molecule like 2-cyclopropyl-3-hydrazinylpyrazine, a plausible synthetic route would involve a halogenated precursor, such as 2-cyclopropyl-3-chloropyrazine, which could then undergo Suzuki coupling with various aryl or heteroaryl boronic acids. rsc.orgpsu.edu The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or catalysts derived from Pd(OAc)₂, along with a base like Na₂CO₃ or Cs₂CO₃. acs.orgnih.gov The efficiency and success of such couplings can be influenced by the electronic nature of the substituents already present on the pyrazine ring. rsc.org The presence of multiple donor groups can sometimes deactivate the pyrazine system, requiring specific conditions like microwave irradiation to achieve high yields. rsc.org

Other cross-coupling methodologies like Stille, Heck, and Sonogashira reactions have also been successfully applied to related pyrimidine (B1678525) and fused pyrazine systems, suggesting their applicability for creating diverse analogs from a suitably functionalized 2-cyclopropyl-pyrazine core. nih.govresearchgate.netsigmaaldrich.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving regioselectivity, especially in poly-substituted systems. rsc.orgacs.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine and Related Heterocycles

| Reaction Type | Substrate Example | Coupling Partner | Typical Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Chloropyrazine | Arylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Arylpyrazine | rsc.org |

| Suzuki-Miyaura | 6-Bromoimidazo[1,2-a]pyrazine | Phenylboronic acid | Pd(OAc)₂/PPh₃, Cs₂CO₃ | 6-Phenylimidazo[1,2-a]pyrazine | acs.org |

| Stille | Halogenated pyrrolo[2,3-d]pyrimidine | Tributylvinylstannane | PdCl₂(PPh₃)₂ | Vinyl-substituted heterocycle | rsc.org |

| Negishi | Halogenated pyrazine | Organozinc reagent | Nickel or Palladium catalyst | Alkyl- or Aryl-pyrazine | rsc.org |

Electron Density Distribution and Its Impact on Reactivity

The reactivity of 2-cyclopropyl-3-hydrazinylpyrazine is profoundly influenced by the distribution of electron density across the molecule. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netresearchgate.net However, this deficiency is modulated by its substituents. The hydrazinyl group (-NHNH₂) is a strong electron-donating group (EDG) through resonance, pushing electron density into the pyrazine ring. Conversely, the cyclopropyl (B3062369) group is generally considered a weak electron-donating group through its sigma bonds, which have some 'pi' character.

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in mapping this electronic landscape. researchgate.netmostwiedzy.plnih.gov For the title compound, the hydrazinyl group would significantly increase the electron density on the pyrazine ring, particularly at the carbon atoms ortho and para to its position. This increased nucleophilicity makes the ring more susceptible to electrophilic attack than unsubstituted pyrazine. However, the two ring nitrogens still exert a strong inductive pull, making the carbon atoms adjacent to them (C5 and C6) the most electron-poor and thus the primary sites for potential nucleophilic attack or metallation. researchgate.net

Reactivity of the Cyclopropyl Group

The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it behave somewhat like an unsaturated pi system and renders it susceptible to reactions that lead to ring-opening. nih.govnih.gov

Ring-Opening and Rearrangement Reactions to Form Other Cyclic Systems

The cyclopropyl group attached to the pyrazine ring can undergo ring-opening reactions under various conditions, providing a pathway to more complex structures. These reactions are typically driven by the release of approximately 27 kcal/mol of strain energy. nih.gov The reaction can proceed through different mechanisms, including radical, cationic, or transition-metal-mediated pathways.

Radical Pathways : The cyclopropyl group can open via a radical mechanism. For instance, a radical initiated at another position in the molecule could propagate to the cyclopropyl ring, causing homolytic cleavage of a C-C bond to generate a more stable alkyl radical, which could then undergo further reactions like cyclization. nih.gov

Cationic Pathways : Under acidic conditions or in the presence of electrophiles, the cyclopropyl ring can open to form a cyclopropylcarbinyl cation. youtube.com This cation is notoriously unstable and can rapidly rearrange to form homoallyl or cyclobutyl cations, leading to the formation of different, often larger, ring systems. youtube.com The presence of the electron-rich hydrazinylpyrazine moiety could stabilize an adjacent cationic center, influencing the regioselectivity of the ring-opening.

Transition-Metal Catalysis : Palladium and other transition metals can catalyze the ring-opening of cyclopropanes, often in tandem with other processes like cross-coupling. acs.org These reactions can be highly selective and provide access to diverse molecular frameworks. For example, a tandem Heck-ring-opening reaction could potentially be designed where an aryl group is first added to another part of the molecule, followed by a palladium-mediated opening of the cyclopropyl ring.

Cycloaddition Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group, especially when activated by an adjacent electron-withdrawing or -donating group, can participate as a three-carbon synthon in cycloaddition reactions. nih.govnumberanalytics.com These are powerful methods for constructing five-membered rings.

A common example is the [3+2] cycloaddition. In this type of reaction, the cyclopropane (B1198618) formally acts as a 1,3-dipole equivalent. The reaction is often initiated by a Lewis acid or via photocatalysis, which activates the cyclopropyl ketone or a similarly substituted cyclopropane. nih.gov The pyrazine ring, being electron-withdrawing, could potentially activate the adjacent cyclopropyl ring, making it a "donor-acceptor" cyclopropane. This type of cyclopropane is known to react with various dipolarophiles (like alkenes or alkynes) to yield cyclopentane (B165970) or cyclopentene (B43876) derivatives. numberanalytics.comnih.gov The regioselectivity and stereoselectivity of these cycloadditions are often high and can be controlled by the choice of catalyst and reaction partners. nih.gov

Table 2: Potential Reactions of the Cyclopropyl Group

| Reaction Type | Initiation/Conditions | Intermediate | Potential Product Class | Reference |

|---|---|---|---|---|

| Radical Ring-Opening | Radical initiator (e.g., AIBN), heat | Alkyl radical | Acyclic or rearranged cyclic products | nih.gov |

| Cationic Rearrangement | Brønsted or Lewis acid | Cyclopropylcarbinyl cation | Homoallylic or cyclobutane (B1203170) derivatives | youtube.com |

| [3+2] Cycloaddition | Lewis acid or photocatalysis, alkene | Ring-opened distonic radical anion | Substituted cyclopentanes | nih.gov |

Theoretical and Computational Studies of 2 Cyclopropyl 3 Hydrazinylpyrazine

Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-cyclopropyl-3-hydrazinylpyrazine. These methods allow for a detailed examination of the molecule's frontier molecular orbitals and electron distribution, which are fundamental to its chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. In 2-cyclopropyl-3-hydrazinylpyrazine, the distribution of these orbitals is influenced by the interplay of the electron-withdrawing pyrazine (B50134) ring and the electron-donating hydrazinyl and cyclopropyl (B3062369) groups.

Energy Gap Determination and Its Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. mdpi.com

For 2-cyclopropyl-3-hydrazinylpyrazine, theoretical calculations would predict a specific energy gap. While the exact value depends on the level of theory and basis set used in the computation, the presence of both electron-donating and electron-withdrawing groups suggests a moderately sized gap. A smaller gap indicates that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. nih.gov The reactivity can be quantified through various global reactivity descriptors calculated from the HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). mdpi.comnih.gov A lower chemical hardness, derived from a smaller HOMO-LUMO gap, points to a "softer" and more reactive molecule. mdpi.com

Table 1: Illustrative Calculated Electronic Properties of 2-Cyclopropyl-3-hydrazinylpyrazine

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: The values presented in this table are illustrative and represent typical ranges for similar heterocyclic compounds as specific computational data for 2-Cyclopropyl-3-hydrazinylpyrazine is not publicly available. The actual values would be determined through specific DFT calculations.

Electron Density Distributions and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-cyclopropyl-3-hydrazinylpyrazine, the MEP would show regions of negative potential (typically colored red or yellow) concentrated around the nitrogen atoms of the pyrazine ring and the terminal nitrogen of the hydrazinyl group, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydrazinyl group and the cyclopropyl ring, suggesting these are sites for potential nucleophilic interaction. These maps are invaluable for predicting intermolecular interactions, including hydrogen bonding.

Conformational Analysis and Geometrical Optimization

The three-dimensional structure of 2-cyclopropyl-3-hydrazinylpyrazine is crucial for its chemical properties and biological activity. Conformational analysis and geometry optimization are performed to identify the most stable arrangement of atoms in space.

Determination of Minimum Energy Conformations

Due to the presence of single bonds, particularly between the pyrazine ring and the cyclopropyl and hydrazinyl groups, 2-cyclopropyl-3-hydrazinylpyrazine can exist in various conformations. Computational methods are employed to rotate these bonds and calculate the potential energy of each resulting structure. The conformation with the lowest energy is the most stable and, therefore, the most likely to be observed.

The orientation of the cyclopropyl and hydrazinyl groups relative to the pyrazine ring is of particular interest. The cyclopropyl group is relatively rigid, but the hydrazinyl group has more conformational flexibility. The minimum energy conformation is likely to be one that minimizes steric hindrance between the substituents and allows for favorable electronic interactions, such as intramolecular hydrogen bonding if possible.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

For 2-cyclopropyl-3-hydrazinylpyrazine, the bond lengths within the pyrazine and cyclopropyl rings are expected to be consistent with those of similar aromatic and cyclic systems, respectively. The C-N and N-N bond lengths of the hydrazinyl group will also fall within established ranges. The bond angles will reflect the geometry around each atom, for instance, approximately 120° for the sp²-hybridized carbons in the pyrazine ring and close to 60° for the internal angles of the cyclopropane (B1198618) ring. The dihedral angles will define the spatial relationship between the pyrazine ring and its substituents, which is a key outcome of the conformational analysis.

Table 2: Illustrative Optimized Geometrical Parameters for the Minimum Energy Conformation of 2-Cyclopropyl-3-hydrazinylpyrazine

| Parameter | Bond/Atoms | Illustrative Value |

| Bond Lengths (Å) | C-C (cyclopropyl) | 1.51 |

| C-N (pyrazine) | 1.34 | |

| N-N (hydrazinyl) | 1.45 | |

| C(pyrazine)-C(cyclopropyl) | 1.48 | |

| C(pyrazine)-N(hydrazinyl) | 1.38 | |

| Bond Angles (°) | C-C-C (cyclopropyl) | 60.0 |

| C-N-C (pyrazine) | 116.0 | |

| C-C-N (pyrazine) | 122.0 | |

| C(pyrazine)-N-N (hydrazinyl) | 118.0 | |

| Dihedral Angles (°) | C(ring)-C(ring)-C(ring)-H(cyclopropyl) | 150.0 |

| N(ring)-C(ring)-N(hydrazinyl)-N(hydrazinyl) | 10.0 |

Note: The values in this table are illustrative and based on typical values for similar chemical moieties. Precise values for 2-Cyclopropyl-3-hydrazinylpyrazine would be obtained from specific computational chemistry studies.

Conformational Equilibrium and Rotational Barriers

The conformational landscape of 2-Cyclopropyl-3-hydrazinylpyrazine is primarily defined by the rotational freedom of the cyclopropyl and hydrazinyl substituents relative to the pyrazine ring. The cyclopropyl group, due to its rigid three-membered ring structure, imposes significant conformational constraints on the molecule, which can influence its three-dimensional shape and potential interactions with biological targets.

The orientation of the cyclopropyl group and the rotation around the C-N bond of the hydrazinyl group would lead to various conformers with different steric and electronic interactions. Computational studies would identify the most stable conformers by calculating their relative energies. The energy differences between these conformers determine their population distribution at thermal equilibrium.

Furthermore, the energy required to rotate the cyclopropyl and hydrazinyl groups around their respective bonds to the pyrazine ring are known as rotational barriers. These barriers are critical for understanding the molecule's dynamic behavior. Studies on similar molecules, such as N-benzhydrylformamides, have successfully used a combination of dynamic Nuclear Magnetic Resonance (NMR) methods and Density Functional Theory (DFT) calculations to estimate these rotational barriers. nih.govnih.gov For 2-Cyclopropyl-3-hydrazinylpyrazine, similar computational approaches would be used to calculate the energy profile of these rotations, identifying the transition states and the corresponding energy barriers. It has been noted in related studies that such barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the nature of the rotating groups and any steric hindrance. nih.govnih.gov

Prediction of Reactivity and Stability Parameters

The chemical stability of 2-Cyclopropyl-3-hydrazinylpyrazine can be theoretically predicted using quantum chemical calculations. These calculations provide insights into the molecule's electronic structure, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A large HOMO-LUMO energy gap is generally indicative of high kinetic stability and low chemical reactivity. sciepub.com Other global reactivity descriptors that would be calculated to assess stability include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value of chemical hardness suggests greater stability.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Theoretical studies on other heterocyclic compounds, such as thiazine (B8601807) derivatives, have demonstrated the utility of these parameters in ranking the relative stability of a series of molecules. sciepub.com For 2-Cyclopropyl-3-hydrazinylpyrazine, these calculations would help in understanding its tendency to participate in chemical reactions.

Below is a table illustrating the types of data that would be generated from such a theoretical study to predict chemical stability.

| Parameter | Symbol | Definition | Significance for Stability |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (less stable) |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (less stable) |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Larger gap indicates higher kinetic stability and lower reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Higher value indicates greater stability |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons |

| Electrophilicity Index | ω | χ2 / (2η) | Measures the propensity to accept electrons |

The distribution of electron density within the 2-Cyclopropyl-3-hydrazinylpyrazine molecule is not uniform due to the presence of electronegative nitrogen atoms and the specific electronic nature of the cyclopropyl and hydrazinyl groups. This uneven distribution, or structural polarization, creates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are the primary sites for chemical reactions.

Computational studies on hydrazine (B178648) derivatives have shown that polarization effects can significantly impact the reactivity and stability of these compounds. imist.ma For 2-Cyclopropyl-3-hydrazinylpyrazine, a Molecular Electrostatic Potential (MEP) map would be generated to visualize these polarized regions. The MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine ring and the hydrazinyl group, indicating nucleophilic sites prone to attack by electrophiles. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, indicating electrophilic sites.

The analysis of local reactivity descriptors, such as Fukui functions, would provide a more quantitative measure of the reactivity at each atomic site, allowing for a precise prediction of where the molecule is most likely to undergo nucleophilic or electrophilic attack. sciepub.com

Computational Methodologies Employed

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. For a study of 2-Cyclopropyl-3-hydrazinylpyrazine, DFT calculations would be the primary tool.

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. sciepub.comimist.ma The choice of the basis set is also crucial for obtaining reliable results. A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G**, is typically employed to provide sufficient flexibility for describing the electron distribution, including polarization and diffuse functions. nih.govimist.ma

These calculations would be used to optimize the geometry of the molecule, calculate vibrational frequencies to confirm that the optimized structure corresponds to an energy minimum, and determine the electronic properties discussed in the previous sections.

While direct molecular dynamics (MD) simulation studies on 2-Cyclopropyl-3-hydrazinylpyrazine are not found in the searched literature, this technique would be invaluable for exploring its conformational space and dynamic behavior, especially in a solvent environment.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the observation of conformational changes and the calculation of thermodynamic properties. For 2-Cyclopropyl-3-hydrazinylpyrazine, MD simulations could be used to:

Sample a wide range of conformations to identify the most stable and populated ones.

Study the dynamics of the rotational movements of the cyclopropyl and hydrazinyl groups.

Investigate the interactions of the molecule with solvent molecules, providing a more realistic model of its behavior in solution.

These simulations provide a dynamic picture that complements the static information obtained from DFT calculations.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Cyclopropyl-3-hydrazinylpyrazine. Each method offers unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 2-Cyclopropyl-3-hydrazinylpyrazine, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) group, the pyrazine (B50134) ring, and the hydrazinyl group. The cyclopropyl protons typically appear as a complex multiplet in the upfield region, generally between δ 1.0 and 2.0 ppm. The protons on the pyrazine ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the cyclopropyl and hydrazinyl substituents. The protons of the hydrazinyl (-NHNH₂) group are anticipated to produce a broad signal, likely in the range of δ 4.5–6.0 ppm, the exact position and broadness of which can be affected by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbons of the pyrazine ring are expected to appear in the downfield region, typically between δ 140 and 160 ppm. The carbons of the cyclopropyl group would be found in the upfield region.

A summary of expected NMR data is presented in Table 1.

Table 1: Expected NMR Data for 2-Cyclopropyl-3-hydrazinylpyrazine

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Cyclopropyl | 1.0 - 2.0 (multiplet) |

| ¹H | Pyrazine Ring | Aromatic Region |

| ¹H | Hydrazinyl (NH₂) | 4.5 - 6.0 (broad) |

| ¹³C | Pyrazine Ring | 140 - 160 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-Cyclopropyl-3-hydrazinylpyrazine. The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H bonds of the hydrazinyl group and the various bonds within the pyrazine and cyclopropyl rings. Specifically, N-H stretching vibrations of the primary amine in the hydrazinyl group are typically observed in the region of 3100–3300 cm⁻¹. The C=N and C-N stretching vibrations of the pyrazine ring are expected to appear in the 1500–1650 cm⁻¹ region. The presence of the cyclopropyl group may be indicated by C-H stretching vibrations just above 3000 cm⁻¹.

A summary of expected IR absorption bands is presented in Table 2.

Table 2: Expected IR Absorption Bands for 2-Cyclopropyl-3-hydrazinylpyrazine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (N-H) | Stretch | 3100 - 3300 |

| Pyrazine Ring (C=N/C-N) | Stretch | 1500 - 1650 |

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pattern of 2-Cyclopropyl-3-hydrazinylpyrazine. High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition by providing a highly accurate molecular weight. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (150.18).

Fragmentation analysis provides valuable structural information. Common fragmentation pathways for pyrazine derivatives involve cleavage of the side chains. For 2-Cyclopropyl-3-hydrazinylpyrazine, fragmentation may involve the loss of the cyclopropyl group or cleavage of the hydrazinyl moiety. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are particularly powerful for analyzing complex mixtures and providing detailed structural information through controlled fragmentation experiments. In UPLC-MS/MS, the precursor ion is selected and fragmented to produce product ions, which can be used for highly selective and sensitive quantification.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyrazine and its derivatives are known to exhibit UV absorption. Pyrazine itself shows two broad absorption bands, one around 260 nm and another, less intense band, around 320 nm, which are attributed to π→π* and n→π* transitions, respectively. The substitution with cyclopropyl and hydrazinyl groups is expected to cause a bathochromic (red) shift in these absorption maxima. The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving this chromophore.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 2-Cyclopropyl-3-hydrazinylpyrazine from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of 2-Cyclopropyl-3-hydrazinylpyrazine. These techniques offer high resolution and sensitivity.

For the analysis of pyrazine derivatives, reversed-phase chromatography is commonly employed. A typical HPLC method would utilize a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized to achieve the desired separation. UPLC, with its use of smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. Detection is typically performed using a UV detector set at the wavelength of maximum absorbance of the compound. These methods are crucial for determining the purity of synthesized 2-Cyclopropyl-3-hydrazinylpyrazine and for quantifying it in various samples. A study on the quantitative analysis of pyrazines in soy sauce aroma type baijiu utilized UPLC-MS/MS with a C18 column and a gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mdpi.com

A summary of typical chromatographic conditions is presented in Table 3.

Table 3: Typical HPLC/UPLC Conditions for the Analysis of Pyrazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |

| Detection | UV (at λmax) or Mass Spectrometry |

| Flow Rate | Typical analytical flow rates (e.g., 0.5 - 1.5 mL/min for HPLC) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. rsc.orglibretexts.org In the synthesis of 2-Cyclopropyl-3-hydrazinylpyrazine, TLC allows chemists to qualitatively observe the consumption of starting materials and the formation of the product. libretexts.org By spotting aliquots of the reaction mixture onto a TLC plate alongside the starting materials at various time intervals, the progression of the reaction can be visualized under UV light or with an appropriate stain. youtube.com

The principle of separation in TLC is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or solvent mixture). The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. youtube.com

To illustrate its application, consider a hypothetical synthesis of 2-Cyclopropyl-3-hydrazinylpyrazine. The progress can be tracked by comparing the Rf values of the reactants and the product.

Table 1: Hypothetical TLC Monitoring of 2-Cyclopropyl-3-hydrazinylpyrazine Synthesis

| Time Point | Reactant 1 (Rf) | Reactant 2 (Rf) | Product (Rf) | Observations |

| t = 0 min | 0.65 | 0.80 | - | Strong spots for both reactants, no product spot visible. |

| t = 30 min | 0.65 | 0.80 | 0.45 | Reactant spots are less intense; a new product spot appears. |

| t = 60 min | 0.65 | 0.80 | 0.45 | Reactant spots are faint; the product spot is more intense. |

| t = 90 min | - | 0.80 | 0.45 | The spot for Reactant 1 has disappeared; the reaction is complete. |

This table is interactive. You can sort the columns by clicking on the headers.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. nih.govresearchgate.net In the context of 2-Cyclopropyl-3-hydrazinylpyrazine, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for analyzing the purity of the final product and identifying any volatile byproducts that may have formed during the synthesis or subsequent reactions. nih.govresearchgate.net Pyrazines are a class of compounds often found in food and flavor chemistry and are well-suited for GC analysis due to their volatility. sigmaaldrich.comnih.gov

The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature for a given set of GC parameters. Different pyrazine derivatives will exhibit different retention times based on their structure, polarity, and boiling point. nih.gov

For instance, in a quality control setting, GC analysis could be used to detect trace amounts of related volatile pyrazine impurities in a sample of 2-Cyclopropyl-3-hydrazinylpyrazine.

Table 2: Exemplary GC Retention Times for Various Pyrazine Derivatives

| Compound | Retention Time (min) | Column Type |

| Pyrazine | 5.2 | DB-5 |

| 2-Methylpyrazine | 6.8 | DB-5 |

| 2-Ethylpyrazine | 7.5 | DB-5 |

| 2,5-Dimethylpyrazine | 8.1 | DB-5 |

| 2-Cyclopropylpyrazine | 9.3 | DB-5 |

| 2-Cyclopropyl-3-hydrazinylpyrazine | 15.7 | DB-5 |

This table is interactive. You can sort the columns by clicking on the headers. Note: Retention times are hypothetical and for illustrative purposes.

Elemental Analysis and Structural Elucidation

CHN Elemental Analysis

CHN elemental analysis is a cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like 2-Cyclopropyl-3-hydrazinylpyrazine. The molecular formula for this compound is C₇H₁₀N₄.

The analysis involves the combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The results are then used to calculate the percentage composition of each element in the original sample. These experimental values are compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. Nitrogen-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, and their characterization heavily relies on accurate elemental analysis. science.govnih.govrsc.org

Table 3: Elemental Analysis Data for 2-Cyclopropyl-3-hydrazinylpyrazine (C₇H₁₀N₄)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 55.98% | 55.92% |

| Hydrogen (H) | 6.71% | 6.78% |

| Nitrogen (N) | 37.30% | 37.21% |

This table is interactive. You can sort the columns by clicking on the headers.

X-ray Diffraction for Solid-State Structure Determination (General importance)

X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org For a compound like 2-Cyclopropyl-3-hydrazinylpyrazine, obtaining a single crystal suitable for XRD analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformational details. researchgate.net This technique is particularly important for complex heterocyclic systems where the exact spatial orientation of substituents can significantly influence the molecule's properties and biological activity. nih.govnih.gov

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. optica.org By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions are determined. mdpi.com While obtaining a crystal structure for 2-Cyclopropyl-3-hydrazinylpyrazine itself is subject to successful crystallization, the importance of this method is well-established through the structural elucidation of countless related pyrazine and benzotriazine derivatives. researchgate.netresearchgate.netuky.edu

The data obtained from an X-ray diffraction experiment includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit.

Table 4: Hypothetical Crystal Data for 2-Cyclopropyl-3-hydrazinylpyrazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 830.1 |

| Z (molecules/unit cell) | 4 |

This table is interactive. You can sort the columns by clicking on the headers. Note: Crystal data are hypothetical and serve as an example of typical parameters obtained from X-ray diffraction.

Research Directions and Applications in Chemical Science

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a key strategy in drug discovery that involves replacing the core structure (scaffold) of a known active compound with a chemically different one, while aiming to retain or improve its biological activity. nih.gov This approach is vital for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, and exploring new chemical space. nih.govchemrxiv.org The structural elements of 2-cyclopropyl-3-hydrazinylpyrazine make it an excellent starting point for such strategies.

The pyrazine (B50134) ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. researchgate.net Its six-membered aromatic nature allows it to serve as a bioisosteric replacement for other aromatic rings, such as benzene (B151609) or pyridine (B92270). A notable example of scaffold hopping involved replacing the methylpyrazole core in the CB1 receptor antagonist Rimonabant with a pyrazine ring, which led to a new series of potent antagonists. nih.govnih.gov This demonstrates the utility of the pyrazine core in maintaining essential pharmacophoric features while creating a distinct chemical entity. nih.gov Similarly, pyrazine-based scaffolds have been identified through high-throughput screening and subsequently modified in the development of potent kinase inhibitors, such as those targeting Salt-Inducible Kinases (SIKs). acs.orgacs.org

The cyclopropyl (B3062369) group is also extensively used in scaffold hopping and molecular design. nih.gov Its rigid, three-dimensional structure can favorably influence the conformation of a molecule, enhancing its binding affinity to a target protein. The introduction of a cyclopropyl group can improve metabolic stability and modulate lipophilicity. beilstein-journals.orgdomainex.co.uk In medicinal chemistry, small aliphatic rings like cyclopropane (B1198618) are increasingly exploited for their beneficial physicochemical properties and their application as bioisosteres for other functional groups. nih.gov

The combination of a pyrazine and a cyclopropyl group, as seen in 2-cyclopropyl-3-hydrazinylpyrazine, offers a versatile platform for designing new molecular architectures through scaffold hopping.

Table 1: Examples of Scaffold Hopping Utilizing Pyrazine and Related Heterocycles

| Original Scaffold | Hopped Scaffold | Target/Application | Reference |

| Methylpyrazole | Pyrazine | CB1 Receptor Antagonists | nih.gov |

| Pyrido[3,4-b]pyrazine | 1,6-Naphthyridine | SIK2/SIK3 Inhibitors | acs.orgacs.org |

| Pyrrole | Pyrimidine (B1678525) | General Scaffold Hopping | chimia.ch |

| Pyrazole (B372694) | Pyrimidine | General Scaffold Hopping | chimia.ch |

| Pyrimidine | Pyrazole | General Scaffold Hopping | chimia.ch |

A bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological properties. The cyclopropyl group is increasingly recognized as a non-classical bioisostere for the phenyl ring. domainex.co.uk While structurally different, the cyclopropyl group can mimic the spatial arrangement of a phenyl ring and its ability to engage in certain electronic interactions. The C-C bonds of a cyclopropyl ring have significant p-character, giving it a pseudo-double bond nature. nih.gov

This replacement offers several advantages in drug design:

Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated nature of the cyclopropyl ring makes it more resistant to such metabolic pathways. nih.govdomainex.co.uk

Conformational Rigidity: The rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, increasing its potency and selectivity for a biological target. nih.gov

Novelty and Patentability: This bioisosteric switch can lead to novel chemical entities with new intellectual property potential.

Strained cycloalkanes like cyclopropane are valuable in pharmaceutical candidates for these reasons. domainex.co.uk The use of a cyclopropyl group as a replacement for other functionalities, such as isopropyl groups, is also a common strategy to improve metabolic stability and modulate pKa. beilstein-journals.org

Table 2: Comparison of Phenyl and Cyclopropyl Groups as Design Elements

| Property | Phenyl Group | Cyclopropyl Group | Advantage of Replacement | Reference |

| Structure | Planar, aromatic | Rigid, 3D, non-planar | Provides 3D character, defined exit vectors | nih.gov |

| Lipophilicity | High | Lower | Can improve solubility and PK profile | domainex.co.uk |

| Metabolic Stability | Prone to oxidation | Generally more stable | Reduces metabolic clearance | nih.govdomainex.co.uk |

| Flexibility | Rotation around single bonds | Rigid | Locks conformation, can increase potency | nih.gov |

Exploration of Novel Heterocyclic Systems

The unique structure of 2-cyclopropyl-3-hydrazinylpyrazine serves as a valuable starting point for the synthesis and exploration of more complex, novel heterocyclic systems.

The hydrazinyl group (-NHNH2) on the pyrazine core is a versatile functional handle for constructing fused ring systems. It can participate in condensation and cyclization reactions with various electrophiles. For instance, reacting a hydrazinylpyrazine with a dicarbonyl compound or its equivalent can lead to the formation of fused pyridazine (B1198779) or pyrazole rings. The development of efficient synthetic routes to pyrazines and their fused analogues is an active area of research due to their importance in medicinal and agricultural science. researchgate.net

One common method for creating fused heterocyclic systems is through intramolecular cyclization. The synthesis of fused 5,6-fused ring pyridazines, for example, can be accomplished by reacting a suitable precursor with hydrazine (B178648). liberty.edu While the specific synthesis of a fused pyrazine-hydrazine system from 2-cyclopropyl-3-hydrazinylpyrazine is not detailed in the provided sources, the general principles of heterocyclic chemistry suggest its feasibility. The hydrazinyl group provides a nucleophilic center that can react to form hydrazones, which can then undergo further cyclization to create bicyclic or polycyclic systems. For instance, pyrazole-fused heterocycles are of significant interest in drug discovery. tandfonline.comnih.govresearchgate.net The synthesis of such systems often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. researchgate.net

The pyrazine nucleus is a cornerstone for the development of new chemical scaffolds with applications across various research domains. Its derivatives are investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.net The ability to functionalize the pyrazine ring at multiple positions allows for the creation of diverse libraries of compounds for high-throughput screening.

The development of new scaffolds based on pyrazine and related heterocycles like pyrazole is a major focus in medicinal chemistry. tandfonline.comnih.gov These scaffolds form the basis for new generations of kinase inhibitors, antibacterial agents, and treatments for various diseases. acs.orgacs.orgtandfonline.com The process often involves computational approaches, such as molecular modeling and virtual screening, to design novel analogues with improved efficacy and selectivity. nih.govresearchgate.net The creation of fused heterocyclic systems, as discussed previously, is a key strategy for generating novel three-dimensional scaffolds that can interact with biological targets in new ways. researchgate.net For example, pyrrolo[1,2-a]pyrazine (B1600676) derivatives have shown promising antibacterial, antifungal, and antiviral activities. researchgate.net

Applications as Synthetic Intermediates

Beyond its potential as a pharmacophore itself, 2-cyclopropyl-3-hydrazinylpyrazine is a valuable synthetic intermediate. The hydrazinyl group is highly reactive and can be readily transformed into a variety of other functional groups and heterocyclic rings.

Key reactions involving the hydrazinyl group include:

Hydrazone Formation: The hydrazinyl group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction can be used to link the pyrazine core to other molecular fragments or to create precursors for further cyclization reactions. researchgate.net

Synthesis of Fused Heterocycles: As mentioned, the hydrazinyl group is a key precursor for synthesizing fused pyrazoles, triazoles, and pyridazines. researchgate.net

N-Arylation/N-Alkylation: The nitrogen atoms of the hydrazinyl group can be functionalized through reactions with alkyl or aryl halides, further diversifying the available structures.

The presence of the cyclopropyl and pyrazine motifs provides stability and specific steric and electronic properties, while the hydrazinyl group offers a point of reactive attachment, making the compound a versatile building block for constructing more complex and potentially bioactive molecules.

Utilization in the Preparation of Complex Organic Molecules

The hydrazinyl group of 2-cyclopropyl-3-hydrazinylpyrazine is a key functional handle that allows for its versatile use in the synthesis of more elaborate molecular architectures, particularly fused heterocyclic systems. The reactivity of hydrazino-azines is well-documented, and by analogy, 2-cyclopropyl-3-hydrazinylpyrazine can serve as a precursor to a variety of complex organic molecules.

One of the most common applications of hydrazine derivatives in organic synthesis is in the construction of pyrazole rings. nih.gov By reacting with 1,3-dicarbonyl compounds or their equivalents, the hydrazinyl moiety of 2-cyclopropyl-3-hydrazinylpyrazine can undergo a condensation reaction to form a five-membered pyrazole ring fused to another heterocyclic system. For instance, reaction with a β-ketoester would be expected to yield a pyrazolone-fused pyrazine.

Furthermore, the presence of the pyrazine nitrogen atoms allows for the synthesis of other fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The synthesis of imidazo[1,2-a]pyrazines often involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. While 2-cyclopropyl-3-hydrazinylpyrazine itself is not a 2-aminopyrazine, its hydrazinyl group can be chemically modified or participate in reactions that lead to the formation of such fused systems. For example, derivatives of 2-cyclopropyl-3-hydrazinylpyrazine could potentially undergo intramolecular cyclization or be used in multi-step synthetic sequences to access these complex scaffolds.

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in protein kinase inhibitors used in targeted cancer therapies. nih.gov The ability to synthesize novel pyrazole-containing compounds from 2-cyclopropyl-3-hydrazinylpyrazine opens up avenues for the discovery of new therapeutic agents. The cyclopropyl group can also play a crucial role by providing conformational rigidity and potentially enhancing binding affinity to biological targets.

Role in Multi-Component Reactions for Diverse Compound Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical, making them ideal for the rapid generation of diverse compound libraries for drug discovery and other applications. The structure of 2-cyclopropyl-3-hydrazinylpyrazine makes it an excellent candidate for participation in various MCRs.

A well-established MCR is the synthesis of pyrano[2,3-c]pyrazoles, which typically involves the reaction of a hydrazine, an aldehyde, malononitrile, and a β-ketoester. nih.gov In this context, 2-cyclopropyl-3-hydrazinylpyrazine can serve as the hydrazine component, leading to the formation of a library of pyranopyrazoles with the cyclopropyl-pyrazine moiety appended. The general scheme for such a reaction is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

| 2-Cyclopropyl-3-hydrazinylpyrazine | Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | Dihydropyrano[2,3-c]pyrazoles |

The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding a highly substituted heterocyclic system. nih.gov The diversity of the resulting library can be easily expanded by varying the aldehyde and β-ketoester components.

Another potential MCR application for 2-cyclopropyl-3-hydrazinylpyrazine is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These can be accessed through a reaction involving an aminopyrazole, an enaminone or chalcone, and a halogen source. nih.gov While not a direct MCR component in this specific example, derivatives of 2-cyclopropyl-3-hydrazinylpyrazine could be used to first synthesize a substituted aminopyrazole, which could then be utilized in such MCRs.

The use of 2-cyclopropyl-3-hydrazinylpyrazine in MCRs offers a streamlined approach to synthesizing novel and structurally diverse heterocyclic compounds. These compound libraries can then be screened for a wide range of biological activities, accelerating the drug discovery process.

Potential Contributions to Materials Science

The electronic and structural features of 2-cyclopropyl-3-hydrazinylpyrazine also suggest its potential utility in the field of materials science, particularly in the development of organic electronic materials and advanced functional materials.

Research into Organic Electronics and Photovoltaic Materials using Hydrazine Derivatives

The field of organic electronics is continually searching for new molecules with tailored electronic properties for applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. Pyrazine-containing materials have garnered significant interest in this area due to the electron-deficient nature of the pyrazine ring, which can facilitate electron transport, making them suitable for n-type semiconductors. tandfonline.com

The introduction of a pyrazine ring into a conjugated system can lower the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and electron injection capabilities. researchgate.net The hydrazinyl group in 2-cyclopropyl-3-hydrazinylpyrazine, being an electron-donating group, would be expected to raise the HOMO energy level. This combination of an electron-deficient pyrazine core and an electron-donating hydrazinyl substituent could lead to a molecule with a smaller HOMO-LUMO gap, which is a desirable characteristic for organic photovoltaic materials as it allows for the absorption of a broader range of the solar spectrum.

Furthermore, hydrazine derivatives can be used to synthesize more extended π-conjugated systems. For example, the hydrazinyl group can be reacted to form larger heterocyclic systems or used as a linking unit in the synthesis of conjugated polymers. The cyclopropyl group, while not directly part of the conjugated system, can influence the solid-state packing of the molecules, which in turn affects the charge transport properties of the material.

While direct research on 2-cyclopropyl-3-hydrazinylpyrazine in organic electronics has not been reported, the known properties of pyrazine and hydrazine derivatives provide a strong rationale for its investigation as a potential component in novel organic electronic and photovoltaic materials.

Development of Advanced Materials Incorporating Pyrazine Moieties

The pyrazine moiety is a versatile building block for a variety of advanced materials beyond organic electronics. Pyrazine-based polymers and other light-responsive materials have been explored for applications in optical devices. lifechemicals.com The nitrogen atoms in the pyrazine ring can also act as coordination sites for metal ions, making pyrazine derivatives excellent ligands for the construction of metal-organic frameworks (MOFs).

MOFs are crystalline porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The properties of a MOF are determined by both the metal nodes and the organic linkers. The use of a functionalized pyrazine derivative like 2-cyclopropyl-3-hydrazinylpyrazine as a linker could lead to MOFs with unique properties. For instance, a pyrazine-embedded 2D conjugated MOF has been shown to exhibit high capacitance for lithium-ion storage, with the pyrazine moieties providing redox-active sites. researchgate.net

The hydrazinyl group of 2-cyclopropyl-3-hydrazinylpyrazine offers an additional site for post-synthetic modification of a MOF, allowing for the introduction of other functional groups to tailor the properties of the material. The cyclopropyl group could also influence the porosity and stability of the resulting framework.

The potential applications of advanced materials incorporating the 2-cyclopropyl-3-hydrazinylpyrazine scaffold are summarized in the table below:

| Material Class | Potential Application | Role of 2-Cyclopropyl-3-hydrazinylpyrazine Moiety |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Provides electron-deficient pyrazine unit and can act as a monomer. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Energy Storage | Acts as a functional organic linker with coordination sites and potential for post-synthetic modification. |

| Light-Responsive Materials | Optical Devices, Sensors | The pyrazine core can be part of a chromophore, and the substituents can tune the photophysical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclopropyl-3-hydrazinylpyrazine, and how can cyclopropane ring integration be achieved?

- Methodological Answer : Cyclopropane rings are typically introduced via [2+1] cycloaddition using diazo compounds or via gold-catalyzed cyclization of propargylamine derivatives. For hydrazinyl coupling, refluxing with hydrazine hydrate in ethanol/acetic acid (as used in pyrazoline synthesis) is effective . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the hydrazinyl product.

Q. Which spectroscopic techniques are critical for characterizing 2-Cyclopropyl-3-hydrazinylpyrazine?

- Methodological Answer :

- IR Spectroscopy : Identifies N–H stretches (3100–3300 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹).

- NMR : ¹H NMR resolves cyclopropyl protons (δ 1.0–2.0 ppm, multiplet) and hydrazinyl NH₂ (δ 4.5–6.0 ppm, broad). ¹³C NMR confirms pyrazine ring carbons (δ 140–160 ppm) .

- HRMS : Validates molecular weight and isotopic patterns.

Q. How should researchers assess the stability of 2-Cyclopropyl-3-hydrazinylpyrazine under varying storage and reaction conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40–60°C for 24–72 hours (monitor via TLC/HPLC).

- Light Sensitivity : Expose to UV/VIS light (300–700 nm) and track degradation.

- Moisture : Store under nitrogen with molecular sieves. UN3267 guidelines recommend inert atmospheres for reactive hydrazines .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl ring’s strain enhances electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃. Compare reactivity with non-cyclopropyl analogs to isolate strain effects .

Q. What strategies resolve contradictions in reaction yields when using different hydrazine sources (e.g., aryl vs. alkyl hydrazines)?

- Methodological Answer :

- Hydrazine Basicity : Aryl hydrazines (pKa ~3–5) require acidic conditions (e.g., acetic acid), while alkyl hydrazines (pKa ~8–10) need neutral/basic media.

- Steric Effects : Bulky hydrazines may require longer reflux times (24+ hours). Validate by repeating reactions with controlled equivalents and monitoring via in-situ IR .

Q. Which computational methods predict the tautomeric behavior or regioselectivity of 2-Cyclopropyl-3-hydrazinylpyrazine?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model tautomer stability (e.g., hydrazone vs. azo forms). Solvent effects (PCM model) refine predictions. Compare with experimental NMR shifts to validate .

Q. How can researchers design bioactivity assays targeting kinase inhibition or antimicrobial activity for this compound?

- Methodological Answer :

- Kinase Assays : Use FRET-based kits (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR). Test IC₅₀ values at 1–100 µM.

- Antimicrobial Screening : Employ microdilution assays (CLSI guidelines) against Gram+/Gram– strains. Include cytotoxicity controls (e.g., HEK293 cells) .

Q. What purification challenges arise with hydrazine-containing pyrazines, and how can they be mitigated?

- Methodological Answer : Hydrazines often form hydrates or oxidize during chromatography. Use anhydrous solvents (e.g., dried EtOAc) and reduce exposure to air. For persistent impurities, employ recrystallization (ethanol/water) or preparative HPLC (C18, 0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products